molecular formula C36H42N6O6S2 B580350 N-Methyl omeprazole CAS No. 89352-76-1

N-Methyl omeprazole

Cat. No. B580350
CAS RN: 89352-76-1
M. Wt: 718.888
InChI Key: GLKMBUOPNWZBCK-UHFFFAOYSA-N
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Description

“N-Methyl omeprazole” is a derivative of omeprazole . Omeprazole is a proton pump inhibitor used in the treatment of dyspepsia . It binds to the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase) and inhibits its activity and the parietal cell secretion of H+ ions into the gastric lumen . “N-Methyl omeprazole” is considered an impurity of omeprazole .


Molecular Structure Analysis

The molecular formula of “N-Methyl omeprazole” is C18H21N3O3S . The average mass is 359.443 Da and the monoisotopic mass is 359.130371 Da .


Physical And Chemical Properties Analysis

“N-Methyl omeprazole” has a density of 1.3±0.1 g/cm3, a boiling point of 585.8±60.0 °C at 760 mmHg, and a flash point of 308.1±32.9 °C . It has 6 H bond acceptors, 0 H bond donors, and 5 freely rotating bonds . Its ACD/LogP is 1.92 .

Scientific Research Applications

1. Treatment of Gastric Ulcer and Duodenal Ulcer

  • Summary of Application : Omeprazole is widely used in the treatment of gastric ulcer and duodenal ulcer due to its strong acid-suppression, high specificity, and long duration . It is a representative drug of first-generation proton pump inhibitors (PPIs) .

2. Anti-Microbial Applications

  • Summary of Application : A study has suggested the potential of omeprazole to treat skin and soft tissue infections based on evident anti-microbial effects .
  • Methods of Application : A chitosan-coated omeprazole-loaded nanoemulgel formulation was fabricated using olive oil, carbopol 940, Tween 80, Span 80, and triethanolamine by a high-speed homogenization technique .
  • Results or Outcomes : The optimized formulation exhibited particle size, PDI, zeta potential, drug content, and entrapment efficiency of 369.7 ± 8.77 nm, 0.316, −15.3 ± 6.7 mV, 90.92 ± 1.37% and 78.23 ± 3.76%, respectively . In-vitro release and ex-vivo permeation data of the optimized formulation showed 82.16% and 72.21 ± 1.71 μg/cm 2, respectively . The results of minimum inhibitory concentration (1.25 mg/mL) against selected bacterial strains were satisfactory, suggesting a successful treatment approach for the topical application of omeprazole to treat microbial infections .

3. Anti-Microbial Applications in Skin and Soft Tissue Infections

  • Summary of Application : Omeprazole has potential to treat skin and soft tissue infections based on evident anti-microbial effects .
  • Methods of Application : A chitosan-coated omeprazole-loaded nanoemulgel formulation was fabricated using olive oil, carbopol 940, Tween 80, Span 80, and triethanolamine by a high-speed homogenization technique .
  • Results or Outcomes : The optimized formulation exhibited particle size, PDI, zeta potential, drug content, and entrapment efficiency of 369.7 ± 8.77 nm, 0.316, −15.3 ± 6.7 mV, 90.92 ± 1.37% and 78.23 ± 3.76%, respectively . In-vitro release and ex-vivo permeation data of the optimized formulation showed 82.16% and 72.21 ± 1.71 μg/cm 2, respectively .

4. Development of a New Bioequivalent Omeprazole Product

  • Summary of Application : This study describes the technologically available development of bioequivalent delayed-release omeprazole .
  • Methods of Application : Various regimes and technological parameters were tested on laboratory- and production-scale equipment to establish a technical process where a functional and gastro-protective layer is essential .
  • Results or Outcomes : A bioequivalence study in 24 healthy volunteers compared against the innovative drug showed the bioequivalency of the new generic system . The obtained values from the test and reference products were 1321 ± 249.0 ng/mL and 1274 ± 233 ng/mL for C max, 4521 ± 841 ng·h /mL and 4371 ± 695 ng·h /mL for AUC 0-t, and 4636 ± 814 ng·h /mL and 4502 ± 640 ng·h /mL for AUC 0-∞ .

5. Fabrication of Omeprazole-Based Chitosan Coated Nanoemulgel

  • Summary of Application : This study entails the potential of omeprazole to treat skin and soft tissue infections based on the literature’s evident anti-microbial effects .
  • Methods of Application : A chitosan-coated omeprazole-loaded nanoemulgel formulation was fabricated using olive oil, carbopol 940, Tween 80, Span 80, and triethanolamine by high-speed homogenization technique .
  • Results or Outcomes : The optimized formulation exhibited particle size, PDI, zeta potential, drug content, and entrapment efficiency of 369.7 ± 8.77 nm, 0.316, −15.3 ± 6.7 mV, 90.92 ± 1.37% and 78.23 ± 3.76%, respectively . In-vitro release and ex-vivo permeation data of optimized formulation showed 82.16% and 72.21 ± 1.71 μg/cm 2, respectively .

6. Thin Layer Chromatography Analysis of Omeprazole

  • Summary of Application : This research presents a novel, simple, fast and reproducible thin layer chromatographic method developed using 5M solution of salicylate acid as hydrotropic solubilizing agent for the analysis of omeprazole .
  • Methods of Application : The method involves the use of thin layer chromatography, a laboratory technique for separating mixtures, to analyze omeprazole .
  • Results or Outcomes : The method has been found to be effective for the analysis of omeprazole, providing a new approach for its detection and quantification .

Safety And Hazards

“N-Methyl omeprazole” may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation . It is recommended to avoid contact with skin, eyes, and clothing, and to avoid breathing dust .

properties

IUPAC Name

5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-11-9-19-15(12(2)17(11)24-5)10-25(22)18-20-14-8-13(23-4)6-7-16(14)21(18)3/h6-9H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGQJBJNYIHOIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2C)C=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl omeprazole

CAS RN

89352-76-1
Record name N-Methyl omeprazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089352761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1-methyl-1H-benzimidazole
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Record name N-Methyl Omeprazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VAK4E4QKJ4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
2
Citations
LK Garg, SS Sait, T Krishnamurthy… - Journal of Liquid …, 2015 - Taylor & Francis
… The names of eight spiked impurities for omeprazole are sulphone, sulfide, N-oxide, 5-methoxy benzimidazole, desmethoxy omeprazole, N-methyl omeprazole, desmethyl omeprazole, …
Number of citations: 13 www.tandfonline.com
KE Karlsson - Journal of Chromatography A, 1993 - Elsevier
Microcolumn liquid chromatography was used in combination with a quadrupole mass spectrometer equipped with an electrospray ionization interface. Deuterium oxide was used as a …
Number of citations: 29 www.sciencedirect.com

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